molecular formula C22H25N5O4 B11361912 N-[2-(morpholin-4-ylmethyl)-1-(propan-2-yl)-1H-benzimidazol-5-yl]-4-nitrobenzamide

N-[2-(morpholin-4-ylmethyl)-1-(propan-2-yl)-1H-benzimidazol-5-yl]-4-nitrobenzamide

Cat. No.: B11361912
M. Wt: 423.5 g/mol
InChI Key: RXOJBVWLSBNICP-UHFFFAOYSA-N
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Description

N-{2-[(MORPHOLIN-4-YL)METHYL]-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-5-YL}-4-NITROBENZAMIDE is a complex organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

The synthesis of N-{2-[(MORPHOLIN-4-YL)METHYL]-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-5-YL}-4-NITROBENZAMIDE involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Introduction of the Morpholine Group: The morpholine group is introduced via nucleophilic substitution reactions, where the benzodiazole intermediate reacts with morpholine in the presence of a suitable base.

    Attachment of the Nitrobenzamide Group: The final step involves the coupling of the benzodiazole-morpholine intermediate with 4-nitrobenzoyl chloride under basic conditions to form the desired compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

N-{2-[(MORPHOLIN-4-YL)METHYL]-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-5-YL}-4-NITROBENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine and benzodiazole moieties, using reagents like alkyl halides or acyl chlorides.

Scientific Research Applications

N-{2-[(MORPHOLIN-4-YL)METHYL]-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-5-YL}-4-NITROBENZAMIDE has been explored for various scientific research applications, including:

    Medicinal Chemistry: The compound has shown potential as a therapeutic agent due to its ability to interact with specific biological targets, making it a candidate for drug development.

    Biological Studies: It has been used in studies to understand its effects on cellular processes and its potential as an anticancer, antiviral, or antimicrobial agent.

    Chemical Research: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.

    Industrial Applications: It may be used in the development of new materials or as a precursor for the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of N-{2-[(MORPHOLIN-4-YL)METHYL]-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-5-YL}-4-NITROBENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the disruption of viral replication in infected cells. The exact molecular pathways involved depend on the specific biological target and the context of its use.

Comparison with Similar Compounds

N-{2-[(MORPHOLIN-4-YL)METHYL]-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-5-YL}-4-NITROBENZAMIDE can be compared with other benzodiazole derivatives, such as:

    1H-Benzimidazole: Known for its antifungal and anthelmintic properties.

    1H-Benzotriazole: Used as a corrosion inhibitor and in photographic chemicals.

    1H-Indazole: Explored for its anti-inflammatory and anticancer activities.

The uniqueness of N-{2-[(MORPHOLIN-4-YL)METHYL]-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-5-YL}-4-NITROBENZAMIDE lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C22H25N5O4

Molecular Weight

423.5 g/mol

IUPAC Name

N-[2-(morpholin-4-ylmethyl)-1-propan-2-ylbenzimidazol-5-yl]-4-nitrobenzamide

InChI

InChI=1S/C22H25N5O4/c1-15(2)26-20-8-5-17(23-22(28)16-3-6-18(7-4-16)27(29)30)13-19(20)24-21(26)14-25-9-11-31-12-10-25/h3-8,13,15H,9-12,14H2,1-2H3,(H,23,28)

InChI Key

RXOJBVWLSBNICP-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])N=C1CN4CCOCC4

Origin of Product

United States

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